N-(4-benzoylphenyl)methanesulfonamide
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Overview
Description
N-(4-benzoylphenyl)methanesulfonamide is an organic compound with a complex structure that includes a phenylcarbonyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)methanesulfonamide typically involves the reaction of 4-aminobenzophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-benzoylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide: Known for its use in medicinal chemistry.
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: Studied for its pharmacological properties
Uniqueness
N-(4-benzoylphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylcarbonyl group and a methanesulfonamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13NO3S/c1-19(17,18)15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3 |
InChI Key |
FVWVXLPJUYNZLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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